[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate
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Overview
Description
[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate typically involves the reaction of 1H-pyrazole with a suitable alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the alkylating agent, forming the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt, followed by crystallization to obtain the hydrate form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride hydrate
- [2-(1H-Pyrazol-1-yl)butyl]amine dihydrochloride hydrate
- [2-(1H-Pyrazol-1-yl)methyl]amine dihydrochloride hydrate
Uniqueness
Compared to similar compounds, [2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate exhibits unique properties due to the presence of the propyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
IUPAC Name |
2-pyrazol-1-ylpropan-1-amine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH.H2O/c1-6(5-7)9-4-2-3-8-9;;;/h2-4,6H,5,7H2,1H3;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXQCBQHQPZLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C=CC=N1.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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